N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide
Overview
Description
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide is a complex organic compound that features a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide typically involves multiple steps. One common method includes the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for good yields of the desired cyclization products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: This compound shares a similar dihydroisoquinoline core and is synthesized via a modified Strecker reaction.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These derivatives are studied for their antioomycete activity and are synthesized using the Castagnoli–Cushman reaction.
Uniqueness
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide is unique due to its specific functional groups and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-20(26(23,24)18-9-7-17(25-2)8-10-18)14-19(22)21-12-11-15-5-3-4-6-16(15)13-21/h3-10H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZSNWCJAJAQSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2=CC=CC=C2C1)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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